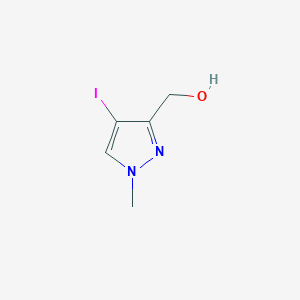

(4-iodo-1-methyl-1H-pyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C5H7IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-1-methyl-1H-pyrazol-3-yl)methanol typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include azido, cyano, or other substituted pyrazoles.

Oxidation: Products include pyrazole-3-carboxaldehyde or pyrazole-3-carboxylic acid.

Reduction: Products include pyrazole-3-methanol or pyrazole-3-amine derivatives.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanol: Applications and Research Insights

Introduction

The compound This compound is a derivative of pyrazole, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an iodine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazole ring, contributes to its reactivity and therapeutic potential. This article explores the scientific applications of this compound, focusing on its role in drug development, agricultural chemistry, and synthetic methodologies.

Pharmaceutical Industry

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that this compound may interact with biological targets involved in cancer progression, potentially leading to the development of new cancer therapies. The structural features of this compound enhance its ability to act as a lead compound in drug discovery programs aimed at treating various cancers .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar pyrazole derivatives have shown promise in modulating inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models .

Agricultural Chemistry

Fungicidal Activity

Recent studies have highlighted the fungicidal activity of pyrazole derivatives. The incorporation of iodine into the pyrazole structure may enhance its efficacy against fungal pathogens, presenting opportunities for developing novel fungicides . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly affect biological activity, suggesting a pathway for optimizing agricultural applications.

Synthetic Methodologies

Catalytic Reactions

The compound has been utilized in various synthetic methodologies, particularly in CuI-catalyzed coupling reactions with alcohols. This approach allows for efficient C–O bond formation, facilitating the synthesis of complex organic molecules . Such methodologies are crucial for streamlining the production of pharmaceutical intermediates and agrochemicals.

Biological Interaction Studies

Understanding the interaction mechanisms of this compound with biological targets is essential for elucidating its therapeutic potential. Studies have indicated that similar compounds can interact with enzymes and receptors relevant to cancer and inflammation, warranting further investigation into the specific pathways influenced by this compound .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Bromine instead of iodine | Anticancer properties |

| 1-Methylpyrazole | No halogen substituent | General pyrazole activity |

| 3-Amino-4-bromo-pyrazole | Amino group at position 3 | Antimicrobial effects |

| 4-(Trifluoromethyl)-1-methylpyrazole | Trifluoromethyl substituent | Potential anti-inflammatory |

The unique combination of iodine substitution and hydroxymethyl functionality in this compound may enhance its reactivity and biological activity compared to other pyrazole derivatives. This structural uniqueness positions it as a versatile scaffold for further medicinal chemistry exploration.

Mechanism of Action

The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-3-yl)methanol is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Iodopyrazole

- 1-Methyl-3-iodopyrazole

- 3-Iodo-1-methylpyrazole

Uniqueness

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .

Biological Activity

(4-iodo-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative notable for its unique structural features, including an iodine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its reactivity and ability to interact with various biological targets.

The molecular formula of this compound is C4H5IN2O, with a molecular weight of approximately 208.02 g/mol. It typically appears as off-white semi-transparent crystals and is soluble in methanol. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Similar pyrazole derivatives have shown activity against various cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures are known to inhibit pathways involved in inflammation.

- Antimicrobial Activity : Pyrazole derivatives often exhibit antimicrobial properties against a range of pathogens.

Interaction Studies

Preliminary studies suggest that this compound interacts with biological macromolecules, including enzymes and receptors. These interactions are crucial for understanding its mechanisms of action and therapeutic potential. The compound's structural features may influence its binding affinity and specificity towards various targets.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Bromine instead of iodine | Anticancer properties |

| 1-Methylpyrazole | No halogen substituent | General pyrazole activity |

| 3-Amino-4-bromo-pyrazole | Amino group at position 3 | Antimicrobial effects |

| 4-(Trifluoromethyl)-1-methylpyrazole | Trifluoromethyl substituent | Potential anti-inflammatory |

The unique combination of iodine substitution and hydroxymethyl functionality in this compound may enhance its reactivity and biological activity compared to other pyrazole derivatives.

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various applications:

- Cancer Cell Line Studies : In vitro experiments have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Inflammation Models : Animal models have indicated that compounds similar to this compound can reduce markers of inflammation, providing a basis for further exploration in anti-inflammatory therapies.

- Antimicrobial Testing : Laboratory tests have revealed that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections.

Properties

IUPAC Name |

(4-iodo-1-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFCKTKGFDFPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.